(1S,2S)-2-(pyridin-3-yl)cyclohexan-1-ol
Description
(1S,2S)-2-(Pyridin-3-yl)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a pyridin-3-yl substituent at the C2 position. For example, cyclohexanol derivatives with amino or aryl substituents are widely studied in medicinal chemistry and catalysis .
Properties
CAS No. |
1807914-21-1; 1820581-51-8 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.247 |
IUPAC Name |
(1S,2S)-2-pyridin-3-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H15NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h3-4,7-8,10-11,13H,1-2,5-6H2/t10-,11-/m0/s1 |
InChI Key |
OIYALRNKMPRASO-QWRGUYRKSA-N |
SMILES |
C1CCC(C(C1)C2=CN=CC=C2)O |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variations: Tramadol Isomers
Tramadol, a well-known analgesic, shares a cyclohexanol backbone but differs in substituents and stereochemistry. Its chemical name is rac-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol, with four stereoisomers due to two chiral centers. Key differences include:
- Substituents: Tramadol has a dimethylamino-methyl group and a 3-methoxyphenyl group, whereas the target compound features a pyridin-3-yl group.
- Pharmacological Activity : The (1R,2R) isomer of tramadol is the active analgesic, highlighting the critical role of stereochemistry in biological activity .
Amino-Substituted Cyclohexanols
(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol
This compound serves as an organocatalyst for enantioselective desymmetrization of cyclic meso-anhydrides. Key features:
- Substituent: Dimethylamino group at C2.
(1S,2S)-2-Benzylamino-1-cyclohexanol
Aryl-Substituted Cyclohexanols
rac-(1R,2S)-2-(Pyridin-3-yl)cyclohexan-1-ol
A racemic analog of the target compound, differing in stereochemistry (1R,2S vs. 1S,2S). Such stereochemical differences can drastically alter intermolecular interactions, as seen in tramadol’s isomer-specific activity .
rac-(1R,2S)-2-(2,5-Dimethylphenyl)cyclohexan-1-ol
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Stereochemical Influence
The (1S,2S) configuration in cyclohexanol derivatives often enhances enantioselectivity in catalytic applications, as demonstrated by the organocatalytic activity of (1S,2S)-2-(dimethylamino)cyclohexan-1-ol . In contrast, tramadol’s (1R,2R) isomer underscores the importance of stereochemistry in receptor binding .
Substituent Effects
- Pyridinyl vs.
- Amino vs. Hydroxyl Groups: Amino-substituted derivatives (e.g., benzylamino) exhibit enhanced nucleophilicity, useful in synthetic chemistry .
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